Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate
Overview
Description
Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate is an organic compound with the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol . It is a derivative of propanoic acid and contains a methoxyphenyl group attached to a methanesulfonyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate typically involves the reaction of 2-methoxybenzyl chloride with sodium methanesulfinate to form 2-methoxybenzyl methanesulfonate. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester moiety can be reduced to an alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted sulfonyl compounds .
Scientific Research Applications
Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the methoxyphenyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-hydroxyphenyl)methanesulfonyl]propanoate
- Methyl 3-[(2-chlorophenyl)methanesulfonyl]propanoate
- Methyl 3-[(2-nitrophenyl)methanesulfonyl]propanoate
Uniqueness
Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 3-[(2-methoxyphenyl)methylsulfonyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-16-11-6-4-3-5-10(11)9-18(14,15)8-7-12(13)17-2/h3-6H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPYODYULATBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CS(=O)(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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